1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate
Description
The compound 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate is a piperazine derivative with a complex structure featuring a 4-chlorophenyl-benzyloxybutyl chain and a 2-pyridyl substituent.
- Core structure: A piperazine ring substituted with a 4-(α-(p-chlorophenyl)benzyloxy)butyl group and a heteroaromatic moiety (e.g., pyrimidine in or pyridine in the target compound).
- Oxalate salt: Enhances solubility and stability, as seen in related compounds like 1-{4-[(4-chlorophenyl)(phenyl)methoxy]butyl}-4-(2-methoxyphenyl)piperazine ethanedioate (CAS 23904-91-8) .
This compound likely targets central nervous system (CNS) receptors or enzymes, given structural similarities to piperazine-based ligands for dopamine, serotonin, or sigma receptors (e.g., ).
Properties
CAS No. |
23904-95-2 |
|---|---|
Molecular Formula |
C28H32ClN3O5 |
Molecular Weight |
526.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-pyridin-2-ylpiperazine;oxalic acid |
InChI |
InChI=1S/C26H30ClN3O.C2H2O4/c27-24-13-11-23(12-14-24)26(22-8-2-1-3-9-22)31-21-7-6-16-29-17-19-30(20-18-29)25-10-4-5-15-28-25;3-1(4)2(5)6/h1-5,8-15,26H,6-7,16-21H2;(H,3,4)(H,5,6) |
InChI Key |
ZVXDRAAQBLMIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Target Engagement
- Aryl Group Variations: 2-Pyridyl vs. Chlorophenyl-Benzyloxy Chain: The 4-chlorophenyl-benzyloxybutyl group enhances lipophilicity, promoting CNS penetration (e.g., sigma receptor ligands in show enhanced dopamine release modulation) .
Pharmacological Selectivity
- MC4R Antagonists (): Fluorophenyl-piperazine derivatives (e.g., MCL 0129) exhibit dual serotonin transport inhibition and MC4R antagonism, whereas the target compound’s pyridyl group may favor monoaminergic receptor specificity .
- Cytotoxic Derivatives () : Chlorobenzhydryl-piperazine compounds show broad anticancer activity (e.g., IC50: 2 µM in HEPG2 cells), suggesting that bulkier substituents enhance cytotoxicity compared to pyridyl groups .
Comparative Efficacy and Limitations
Table 2: Efficacy Metrics of Selected Analogues
Research Findings and Implications
- BACE1 Inhibition () : Indole-piperazine derivatives (e.g., compound 8, IC50 = 19.66 mM) highlight the importance of aromatic substituents in enzyme inhibition, suggesting that the target compound’s pyridyl group may offer suboptimal BACE1 binding .
- Dopamine Release Modulation () : Sigma receptor ligands with fluorophenyl-piperazine moieties (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-piperazine) enhance NMDA-stimulated dopamine release, indicating structural flexibility for CNS applications .
- Synthetic Feasibility () : Piperazine derivatives with triazole or phthalimido linkers (e.g., BAK 04-81, 89% yield) demonstrate high synthetic efficiency, whereas the target compound’s oxalate salt may require optimization for scale-up .
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